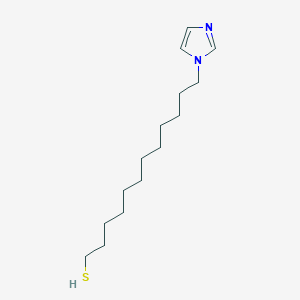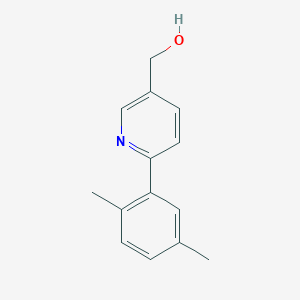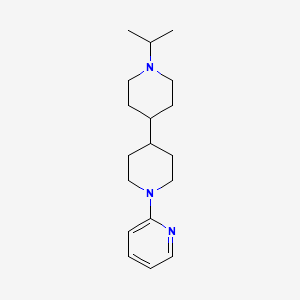
12-(1H-Imidazol-1-yl)dodecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1H-Imidazol-1-yl)dodecane-1-thiol is a chemical compound that features an imidazole ring attached to a dodecane chain with a thiol group at the terminal position. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound . The presence of the thiol group makes it reactive towards various chemical reactions, making it a valuable compound in different fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Imidazol-1-yl)dodecane-1-thiol typically involves the reaction of an imidazole derivative with a dodecane chain precursor. One common method is the nucleophilic substitution reaction where an imidazole derivative reacts with a dodecane halide in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
12-(1H-Imidazol-1-yl)dodecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding dodecane derivative without the imidazole ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dodecane derivatives.
Substitution: Thioethers.
Scientific Research Applications
12-(1H-Imidazol-1-yl)dodecane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-(1H-Imidazol-1-yl)dodecane-1-thiol involves its interaction with biological molecules through the imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes . The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function . These interactions can modulate various molecular targets and pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
12-(1H-Imidazol-1-yl)dodecane-1-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. The long dodecane chain also provides hydrophobic characteristics, making it suitable for applications in various environments .
Properties
CAS No. |
880761-07-9 |
|---|---|
Molecular Formula |
C15H28N2S |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
12-imidazol-1-yldodecane-1-thiol |
InChI |
InChI=1S/C15H28N2S/c18-14-10-8-6-4-2-1-3-5-7-9-12-17-13-11-16-15-17/h11,13,15,18H,1-10,12,14H2 |
InChI Key |
DKBKZBKXIOIGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)


![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)



![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

